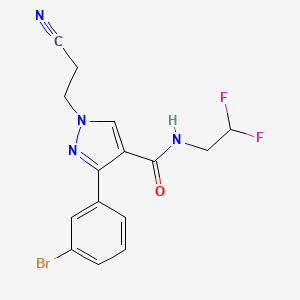![molecular formula C13H19N3O3 B6969851 2-[[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]amino]cyclohexane-1-carboxamide](/img/structure/B6969851.png)
2-[[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]amino]cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]amino]cyclohexane-1-carboxamide is a complex organic compound featuring an oxazole ring, a cyclohexane ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]amino]cyclohexane-1-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation Reaction: The oxazole derivative is then subjected to an acylation reaction with a suitable acylating agent to introduce the acetyl group.
Amidation: The acylated oxazole is reacted with cyclohexane-1-carboxylic acid or its derivatives to form the final amide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]amino]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
2-[[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]amino]cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]amino]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The oxazole ring and amide group can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid
- 2-[[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]amino]cyclohexane-1-methanol
Uniqueness
2-[[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]amino]cyclohexane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8-6-9(16-19-8)7-12(17)15-11-5-3-2-4-10(11)13(14)18/h6,10-11H,2-5,7H2,1H3,(H2,14,18)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUXRRJBNVPMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CC(=O)NC2CCCCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B6969771.png)
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6969777.png)
![(3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6969789.png)
![(3-Chloropyridin-4-yl)-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6969801.png)
![3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B6969805.png)
![3-(ethoxymethyl)-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B6969822.png)
![2-Butyl-5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]isoindole-1,3-dione](/img/structure/B6969835.png)

![2-[methyl-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6969849.png)
![7-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B6969862.png)
![4-[[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]sulfamoyl]-3-methylbenzoic acid](/img/structure/B6969868.png)
![1-Benzyl-3-[2-[3-methoxypropyl(methyl)amino]ethyl]-1-methylurea](/img/structure/B6969875.png)
![5-[[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]methyl]thiophene-3-carbonitrile](/img/structure/B6969880.png)
![N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]furan-2-sulfonamide](/img/structure/B6969891.png)
